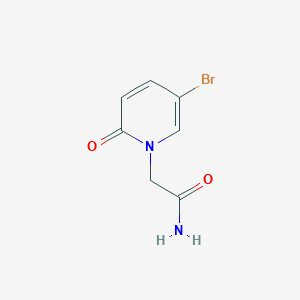

2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide

Description

2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide (CAS: 924712-35-6) is a brominated pyridine derivative with a molecular weight of 231.05 g/mol and a purity of 98% . The compound features a 5-bromo-substituted 2-oxopyridin-1(2H)-yl moiety linked to an acetamide group. Its synthesis involves acetylation reactions, a common method for protecting amine functionalities in medicinal chemistry . Although commercially discontinued by Fluorochem, it remains relevant in research due to its structural similarity to bioactive molecules, such as analgesics and antimicrobial agents .

Properties

IUPAC Name |

2-(5-bromo-2-oxopyridin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c8-5-1-2-7(12)10(3-5)4-6(9)11/h1-3H,4H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOKHQHSDRHOFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1Br)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide typically involves the bromination of 2-oxopyridine followed by the introduction of the acetamide group. One common method is as follows:

Bromination: 2-oxopyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.

Acetamide Formation: The brominated intermediate is then reacted with acetic anhydride and ammonia to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a pyridine N-oxide.

Scientific Research Applications

2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and acetamide group play crucial roles in binding to the target and exerting the desired effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

- N-(5-Bromopyridin-2-yl)acetamide (CAS: Not specified): This compound replaces the 2-oxopyridin-1(2H)-yl group with a simpler pyridine ring. However, both share bromine at the 5-position, which enhances electrophilic reactivity in cross-coupling reactions .

- N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide : The addition of a fluorine atom at the 3-position increases electronegativity, altering electronic distribution and possibly enhancing metabolic stability. This contrasts with the target compound, where the 2-oxo group may facilitate intermolecular interactions .

Acetamide Derivatives with Heterocyclic Substitutions

- 2-(5-Bromo-2-oxopyridin-1(2H)-yl)-N-(1H-pyrazol-4-yl)acetamide (CAS: 1153939-37-7): The substitution of the acetamide’s terminal hydrogen with a pyrazole ring introduces additional hydrogen-bonding sites. This modification could enhance binding affinity to biological targets, such as kinases or receptors, compared to the parent compound .

- AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide): This derivative includes a cyano group and methoxyphenyl substituents, which likely improve its activity as an FPRs modulator. The extended aromatic system may increase lipophilicity, affecting membrane permeability relative to the simpler target compound .

Thiazolidinone and Coumarin Hybrids

- Compound 5c (N-[2-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide): The thiazolidinone ring confers antioxidant properties, as seen in coumarin hybrids (e.g., IC₅₀ values surpassing ascorbic acid). The target compound lacks this heterocyclic system, suggesting divergent applications in oxidative stress vs. antimicrobial contexts .

- 2-(5-Bromo-2-(hexadecylsulfonamido)phenyl)-N-(3-(dimethylamino)propyl)-2-oxoacetamide: The hexadecylsulfonamido group introduces a long alkyl chain, drastically increasing lipophilicity.

Complex Quinoline and Piperidine Derivatives

- N-(3-Cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (MW: 524 g/mol): The incorporation of quinoline and piperidine rings creates a bulky, planar structure. Such complexity may improve DNA intercalation or enzyme inhibition but reduces synthetic accessibility compared to the target compound .

Data Tables

Table 1: Structural and Functional Comparisons

Table 2: Impact of Substituents on Bioactivity

| Substituent Type | Example Compound | Effect on Properties |

|---|---|---|

| Bromine at 5-position | Target compound, AMC3 | Enhances electrophilicity, cross-coupling potential |

| Thiazolidinone ring | Compound 5c | Confers antioxidant activity |

| Long alkyl chains | Hexadecylsulfonamido derivative | Increases lipophilicity, antibacterial action |

| Pyrazole substitution | CAS 1153939-37-7 | Improves target binding via H-bonding |

Biological Activity

2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of inflammation, antimicrobial properties, and anticancer effects. This article aims to provide an in-depth analysis of its biological activity, supported by relevant data tables and research findings.

The biological activity of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide is likely mediated through interactions with specific biological targets, such as enzymes or receptors. These interactions may involve:

- Hydrogen bonding

- Hydrophobic interactions

- Covalent bonding with the active sites of target molecules.

Understanding these mechanisms is crucial for elucidating how this compound exerts its effects in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyridinone derivatives, including those similar to 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide. For instance, a series of pyridinone derivatives demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various strains .

Comparative Antimicrobial Efficacy

| Compound | MIC against B. subtilis (µM) | MIC against S. aureus (µM) | MIC against E. coli (µM) |

|---|---|---|---|

| 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide | TBD | TBD | TBD |

| Compound A | 4.69 | 5.64 | 8.33 |

| Compound B | TBD | TBD | TBD |

Anticancer Activity

In vitro studies have indicated that compounds structurally related to 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide exhibit promising anticancer activity against various cancer cell lines, including A549 lung adenocarcinoma cells. For example, modifications to the acetamide fragment have been shown to enhance anticancer efficacy while minimizing toxicity to non-cancerous cells .

Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Effect on Non-Cancerous Cells |

|---|---|---|---|

| 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide | A549 | TBD | Minimal |

| Compound C | A549 | 66 | Moderate |

| Compound D | HSAEC1-KT | >100 | Low |

In Vivo Studies

In vivo evaluations have also been conducted to assess the therapeutic potential of similar compounds in models of rheumatoid arthritis. For instance, certain derivatives were administered in rat models and demonstrated significant anti-inflammatory effects compared to standard treatments like ibuprofen .

Structure-Activity Relationship (SAR)

The structure-activity relationship plays a critical role in determining the biological efficacy of compounds like 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide. Variations in substituents can lead to significant changes in activity profiles, emphasizing the importance of specific functional groups in enhancing desired biological effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide?

- Methodological Answer : The synthesis typically involves bromination of a pyridone precursor followed by coupling with an acetamide moiety. For example, brominated pyridines can undergo nucleophilic substitution or palladium-catalyzed cross-coupling reactions with acetamide derivatives. Solvent systems like ethyl acetate/petroleum ether (e.g., 50:50 ratio) are commonly used for purification, achieving yields of 80–86% under optimized conditions . Variations in substituent positions (e.g., methyl or methoxy groups on the phenyl ring) may require tailored reaction conditions, as seen in analogous pyridine derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming the pyridone ring substitution pattern and acetamide linkage. For example, the downfield shift of the carbonyl group (~165–170 ppm in 13C NMR) and aromatic proton splitting patterns validate the structure .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 257.0 for a related bromopyridine acetamide) .

- X-ray Crystallography : Resolves bond angles and stereochemistry, as demonstrated for N-(5-bromopyridin-2-yl)acetamide derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields during synthesis?

- Methodological Answer : Systematic optimization of parameters is key:

- Solvent Polarity : Higher ethyl acetate ratios improve solubility of intermediates but may reduce crystallinity. For instance, switching from 30% to 50% ethyl acetate increased yield from 71% to 82% in a related bromoacetamide synthesis .

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency for halogenated pyridines .

- Statistical Tools : Design of Experiments (DoE) models (e.g., factorial design) can identify critical variables impacting yield .

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound in biological systems?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., halogens, methoxy groups) to the pyridone or acetamide moiety. For example, replacing bromine with iodine in analogous compounds altered enzymatic inhibition profiles .

- Biological Assays : Test derivatives against target enzymes (e.g., myeloperoxidase) using fluorometric or colorimetric assays. PF-06282999, a structurally related thiouracil derivative, showed irreversible inhibition via covalent modification of active-site residues .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities. A study on pyridazine derivatives used docking to identify anti-COVID-19 activity by targeting SARS-CoV-2 main protease .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data in biological activity studies?

- Methodological Answer :

- Dose-Response Validation : Ensure activity is concentration-dependent. For example, a compound may show inhibition at 10 µM but not at 1 µM due to solubility limits .

- Orthogonal Assays : Confirm results using multiple techniques (e.g., SPR for binding affinity and cellular assays for functional activity).

- Batch Purity Analysis : Impurities from incomplete bromination (e.g., residual starting material) may skew bioactivity results. HPLC purity >95% is recommended .

Experimental Design Considerations

Q. What are the key parameters for designing stability studies of this compound?

- Methodological Answer :

- Storage Conditions : Store at –20°C in inert atmospheres (argon) to prevent degradation of the bromine substituent .

- pH Stability : Test aqueous solubility and stability across pH 2–10. Acetamide bonds in related compounds hydrolyze under strongly acidic/basic conditions .

- Light Sensitivity : Brominated aromatics may undergo photodegradation; use amber vials and limit UV exposure .

Table: Comparative Synthesis Data for Analogous Brominated Acetamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.